molecular formula C9H18O2 B588195 2-Propylhexanoic Acid-d7 CAS No. 1246818-01-8

2-Propylhexanoic Acid-d7

Cat. No.: B588195
CAS No.: 1246818-01-8
M. Wt: 165.284
InChI Key: HWXRWNDOEKHFTL-WRYJHXPGSA-N
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Description

2-Propylhexanoic Acid-d7 is a deuterated analogue of 2-Propylhexanoic Acid, which is a derivative of hexanoic acid. This compound is often used in scientific research due to its unique properties, including its stability and ability to be used as a tracer in various studies. The molecular formula of this compound is C9H11D7O2, and it has a molecular weight of 165.28.

Mechanism of Action

Target of Action

2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid

Biochemical Pathways

It’s known that stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Therefore, it can be inferred that this compound might be involved in various metabolic pathways.

Pharmacokinetics

It’s known that the compound is used for pharmaceutical testing , suggesting that it has been studied for its pharmacokinetic properties.

Result of Action

For instance, 2-Propylhexanoic Acid has been found to have toxic effects when administered intraperitoneally .

Action Environment

It’s known that the compound is used in various research fields, including metabolic research and environmental studies , suggesting that its action may be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylhexanoic Acid-d7 typically involves the deuteration of 2-Propylhexanoic Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a deuterium source to replace the hydrogen atoms with deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Propylhexanoic Acid-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the carboxyl group is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

2-Propylhexanoic Acid-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and as a standard in quality control processes.

Comparison with Similar Compounds

2-Propylhexanoic Acid-d7 can be compared with other deuterated analogues and similar compounds such as:

    2-Propylhexanoic Acid: The non-deuterated form, used in similar applications but lacks the tracing capability provided by deuterium.

    Valproic Acid-d6: Another deuterated compound used in similar metabolic studies.

    Hexanoic Acid-d11: A deuterated form of hexanoic acid, used in NMR spectroscopy and metabolic research.

The uniqueness of this compound lies in its specific labeling with seven deuterium atoms, making it particularly useful for detailed metabolic studies and tracing experiments.

Properties

CAS No.

1246818-01-8

Molecular Formula

C9H18O2

Molecular Weight

165.284

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid

InChI

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2

InChI Key

HWXRWNDOEKHFTL-WRYJHXPGSA-N

SMILES

CCCCC(CCC)C(=O)O

Synonyms

4-Octanecarboxylic Acid-d7; 

Origin of Product

United States

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